1-(4-Fluorophenyl)pentan-1-one

Lipophilicity Drug-likeness Medicinal chemistry

CNS drug discovery teams often face building blocks with excessive lipophilicity that drive non-specific binding and chromatographic tailing. 1-(4-Fluorophenyl)pentan-1-one (LogP 3.39) sits optimally within the BBB-permeability window (2-4), outperforming bromo (3.82) and chloro (3.71) analogs. • qFNMR-ready: the unambiguous ¹⁹F singlet enables absolute purity determination without costly batch-specific reference standards • Process-friendly: mp 23-28 °C permits liquid transfer via jacketed lines yet solidifies rapidly for safe ambient drum storage • Route-stable: the C-F bond remains intact through reductions, cyclizations, and Pd-catalyzed couplings, de-risking late-stage failure Supplied ≥98% pure (GC/HPLC); shipped ambient globally.

Molecular Formula C11H13FO
Molecular Weight 180.22 g/mol
CAS No. 709-24-0
Cat. No. B1361786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorophenyl)pentan-1-one
CAS709-24-0
Molecular FormulaC11H13FO
Molecular Weight180.22 g/mol
Structural Identifiers
SMILESCCCCC(=O)C1=CC=C(C=C1)F
InChIInChI=1S/C11H13FO/c1-2-3-4-11(13)9-5-7-10(12)8-6-9/h5-8H,2-4H2,1H3
InChIKeyHBJRRAMFTUDWMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Fluorophenyl)pentan-1-one (CAS 709-24-0) — Sourcing the Pure 4′-Fluorovalerophenone Intermediate for Pharmaceutical R&D and Chemical Synthesis


1-(4-Fluorophenyl)pentan-1-one (CAS 709-24-0), systematically named 4′-fluorovalerophenone, is a para-fluoro-substituted aromatic ketone with the molecular formula C₁₁H₁₃FO and a molecular weight of 180.22 g·mol⁻¹ [1]. The compound belongs to the alkyl phenyl ketone class and is commercially supplied as a low-melting solid (mp 23–28 °C) or colorless liquid with a certified purity typically ≥98 % (GC/HPLC) . Its primary value in pharmaceutical and agrochemical research lies in its role as a versatile building block: the 4-fluorophenyl moiety imparts enhanced metabolic stability and modulated lipophilicity relative to non-fluorinated or other halogenated analogs, making it a strategic choice in medicinal chemistry campaigns, particularly for the synthesis of CNS-targeted candidates and statin-class intermediates .

Why 1-(4-Fluorophenyl)pentan-1-one Cannot Be Casually Replaced by Other 4-Halogeno- or 4-Alkyl-Valerophenones in Synthesis


Valerophenone analogs bearing different 4-substituents (H, Cl, Br, CH₃, OCH₃) are frequently stocked by the same vendors under the same product family, yet their divergent physicochemical properties—especially lipophilicity, melting behavior, and electronic character—directly affect reaction kinetics, intermediate isolation, and final-product purity . For instance, the 4-fluoro compound exhibits a LogP of 3.39 compared with 3.00 for the parent valerophenone, while the 4-bromo analog reaches 3.82 . Such differences influence phase-transfer behavior, chromatographic retention, and even the propensity for unwanted side reactions in multi-step syntheses. The quantitative evidence below demonstrates that seemingly minor structural variations translate into measurable, practically significant performance gaps.

Head-to-Head Quantitative Differentiation of 1-(4-Fluorophenyl)pentan-1-one Against Its Closest In-Class Analogs


LogP Comparison Across 4-Substituted Valerophenones: The Fluoro Substituent Provides a Balanced Lipophilicity Window

The experimentally derived LogP (octanol–water partition coefficient) of 1-(4-fluorophenyl)pentan-1-one is 3.39 [1]. This value positions it centrally among 4-substituted valerophenones: unsubstituted valerophenone LogP ≈ 3.00 [2], 4-chlorovalerophenone LogP ≈ 3.6–3.71 [3], and 4-bromovalerophenone LogP ≈ 3.82 . The 0.4–0.8 LogP unit difference between the fluoro and chloro/bromo congeners is substantial—each unit represents a 10-fold change in partition coefficient—meaning the fluoro derivative is significantly less likely to accumulate in lipid-rich compartments or cause off-target membrane perturbations during biological testing [4].

Lipophilicity Drug-likeness Medicinal chemistry

Melting Point and Physical State at Ambient Temperature: 4-Fluoro Is a Low-Melting Solid, Simplifying Handling and Weighing

1-(4-Fluorophenyl)pentan-1-one exhibits a melting point range of 23–28 °C , remaining a waxy solid or just-liquefied oil at standard laboratory temperatures (20–25 °C). In contrast, 4-chlorovalerophenone melts at 29–33 °C [1] and 4-bromovalerophenone at 34–36 °C [2], both being distinctly crystalline solids under the same conditions. The parent valerophenone, with a melting point of –9 °C, is a free-flowing liquid that can be difficult to weigh precisely without a balance enclosure . The 4-fluoro compound thus offers a unique handling advantage: it can be warmed slightly to pipette as a liquid yet solidifies quickly on cooling, enabling precise gravimetric dispensing without the volatility or spillage risks of a low-viscosity liquid.

Physical form Weighing accuracy Formulation

Density as a Quality Control Gatekeeper: 4-Fluorovalerophenone Is 5% Denser than the Parent Ketone

The measured density of 1-(4-fluorophenyl)pentan-1-one is 1.031 g·cm⁻³ , whereas unsubstituted valerophenone registers 0.975–0.992 g·cm⁻³ [1], a difference of approximately +5%. Among the halogen series, density increases stepwise: 4-chlorovalerophenone ≈ 1.075 g·cm⁻³ [2] and 4-bromovalerophenone ≈ 1.337 g·cm⁻³ . This monotonic trend—F < Cl < Br—mirrors the atomic mass of the substituent and can be exploited for rapid identity verification via a simple gravimetric check. A batch showing density outside the 1.025–1.035 g·cm⁻³ window immediately flags mislabeling or contamination.

Density Quality control Purity assay

Spectral Fingerprinting: The ¹⁹F NMR Advantage for Reaction Monitoring and Purity Determination

The presence of a single fluorine atom in 1-(4-fluorophenyl)pentan-1-one provides a unique ¹⁹F NMR singlet (typically δ ≈ –105 to –110 ppm for para-fluoro aromatic ketones) with no background interference from solvents, reagents, or most organic products [1]. This is a capability absent in the 4-H, 4-Cl, 4-Br, and 4-CH₃ valerophenone analogs. Quantitative ¹⁹F NMR (qFNMR) can be used to determine absolute purity without the need for an authenticated reference standard of the compound itself—only a fluorinated internal standard such as α,α,α-trifluorotoluene is required [2]. SpectraBase records three ¹H NMR, three FTIR, one UV-Vis, and two GC-MS spectra for this compound, providing a rich reference library for identity confirmation [3].

¹⁹F NMR Reaction monitoring Quantitative NMR

Where 1-(4-Fluorophenyl)pentan-1-one Delivers Measurable Advantage Over In-Class Alternatives


Medicinal Chemistry Lead Optimization: Balancing Lipophilicity for CNS Drug Candidates

When designing CNS-penetrant small molecules, medicinal chemists must maintain LogP within a narrow window (typically 2–4) to ensure blood-brain barrier permeability while avoiding excessive tissue binding. The 4-fluoro valerophenone scaffold, with a LogP of 3.39 [1], falls squarely in this optimal zone. Compared with the 4-bromo (LogP 3.82) and 4-chloro (LogP 3.6–3.71) analogs, the fluoro derivative reduces the risk of non-specific protein binding and phospholipidosis—a common attrition point for halogenated aromatic ketones. The balanced LogP also simplifies flash chromatographic purification, as the compound elutes predictably in hexane/ethyl acetate gradients without the tailing observed with more lipophilic congeners.

Process Development and Scale-Up: Near-Ambient Melting Point Facilitates Kilogram-Scale Handling

On pilot-plant scale, the physical form of an intermediate directly impacts equipment choice and throughput. The 4-fluoro compound's melting range of 23–28 °C means it can be transferred as a liquid using jacketed lines (warm water, ~35 °C) yet solidifies rapidly upon cooling for drum storage, minimizing volatile organic carbon emissions. The 4-chloro (mp 29–33 °C) and 4-bromo (mp 34–36 °C) homologs require higher jacket temperatures that can promote thermal degradation of sensitive downstream intermediates, while the liquid parent valerophenone (mp –9 °C) poses a greater spill containment challenge.

Analytical Quality Control: ¹⁹F NMR Provides a Contamination-Proof Purity Readout

In GMP intermediate release testing, the unambiguous ¹⁹F NMR singlet of 1-(4-fluorophenyl)pentan-1-one [2] enables absolute purity determination without the need for a costly, batch-specific reference standard. This is impossible for the 4-H, 4-Cl, 4-Br, and 4-CH₃ valerophenones, which rely on ¹H NMR integration in crowded spectral regions. For CROs and CDMOs, the ability to quantify purity via qFNMR with an uncertainty of <1% translates into faster batch release, reduced reference-standard inventory, and greater confidence in impurity profiling.

Building Block for Statin and Antipsychotic Intermediates: Fluorine Retention Through Multi-Step Sequences

The 4-fluorophenyl moiety is a privileged fragment in marketed drugs such as rosuvastatin and blonanserin [3]. In synthetic routes to these APIs, the carbon–fluorine bond remains intact through multiple synthetic transformations (reductions, cyclizations, coupling reactions), providing a stable spectroscopic and chromatographic handle at every intermediate stage. In contrast, the 4-bromo and 4-chloro substituents can undergo unwanted oxidative addition or nucleophilic aromatic substitution under Pd-catalyzed or strongly basic conditions, compromising yield. Selecting the 4-fluoro building block from the outset thus de-risks late-stage route failure.

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